molecular formula C7H7BrFN B7881237 3-Bromo-4-fluoro-N-methylaniline

3-Bromo-4-fluoro-N-methylaniline

Cat. No.: B7881237
M. Wt: 204.04 g/mol
InChI Key: WXTVZOBRJBMSFT-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-N-methylaniline is an organic compound with the molecular formula C7H7BrFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoro-N-methylaniline typically involves multi-step reactions starting from aniline or its derivatives. One common method includes:

Industrial Production Methods: Industrial production methods often utilize catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed amination reactions can be employed to introduce the amine group efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-fluoro-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-4-fluoro-N-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Bromo-4-fluoro-N-methylaniline exerts its effects depends on its interaction with molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • 3-Bromo-4-methylaniline
  • 4-Fluoro-N-methylaniline
  • 3-Bromo-4-fluoroaniline

Comparison: 3-Bromo-4-fluoro-N-methylaniline is unique due to the simultaneous presence of bromine, fluorine, and a methyl group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for specific synthetic and research applications .

Biological Activity

3-Bromo-4-fluoro-N-methylaniline (C₇H₈BrFN) is a substituted aniline compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, highlighting its interactions with various biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a bromine atom and a fluorine atom attached to the aromatic ring, along with a methyl group on the nitrogen atom. This configuration is significant as it influences the compound's reactivity and biological interactions.

Property Value
Molecular FormulaC₇H₈BrFN
Molecular Weight202.05 g/mol
Melting PointData not available
SolubilityData not available

Enzyme Inhibition

Preliminary studies have suggested that this compound exhibits inhibitory activity against certain enzymes, particularly cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and detoxification processes in the liver. The presence of halogen substituents (bromine and fluorine) enhances the binding affinity of the compound to these enzymes, potentially leading to significant pharmacological effects.

Antimicrobial and Anticancer Properties

Research indicates that compounds similar to this compound may possess antimicrobial and anticancer activities. For instance, studies have shown that halogenated anilines can disrupt cellular processes in bacteria and cancer cells, suggesting a potential role in drug development for treating infections and malignancies .

Case Studies

  • Antimicrobial Activity : A study investigating the antimicrobial properties of halogenated anilines reported that compounds with bromine and fluorine substitutions demonstrated enhanced activity against various bacterial strains. The study highlighted the importance of these substituents in increasing membrane permeability, leading to greater efficacy against pathogens.
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines have shown that this compound can induce apoptosis (programmed cell death) in specific cancer types. The mechanism appears related to its ability to inhibit critical signaling pathways involved in cell survival .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Bromination : The starting material, N-methylaniline, undergoes bromination using bromine or a brominating agent to introduce the bromine substituent.
  • Fluorination : A fluorinating agent is then used to introduce the fluorine atom at the para position relative to the amine group.
  • Purification : The product is purified through recrystallization or chromatography techniques.

Properties

IUPAC Name

3-bromo-4-fluoro-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-10-5-2-3-7(9)6(8)4-5/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTVZOBRJBMSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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